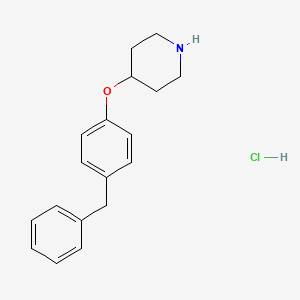

4-(4-Benzylphenoxy)piperidine hydrochloride

Beschreibung

Piperidine hydrochloride derivatives are a critical class of organic compounds widely utilized in pharmaceutical and chemical research due to their versatile pharmacological properties. The piperidine ring, a six-membered amine heterocycle, serves as a structural scaffold that can be modified with various substituents to enhance binding affinity, solubility, and metabolic stability. The hydrochloride salt form improves aqueous solubility, facilitating biological testing and formulation.

These modifications influence physicochemical properties, biological activity, and applications.

Eigenschaften

IUPAC Name |

4-(4-benzylphenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO.ClH/c1-2-4-15(5-3-1)14-16-6-8-17(9-7-16)20-18-10-12-19-13-11-18;/h1-9,18-19H,10-14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVQHMIUNANDHST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=C(C=C2)CC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nucleophilic Substitution Route

One common method involves reacting 4-benzylphenol with a piperidine derivative bearing a suitable leaving group, such as 2-chloroethylpiperidine, in the presence of a base (e.g., potassium carbonate). This reaction typically occurs in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution of the chlorine atom by the phenoxy group.

4-Benzylphenol + 2-chloroethylpiperidine → 4-(4-Benzylphenoxy)ethylpiperidine → Hydrochloride salt formation

- Solvent: DMF or similar

- Base: Potassium carbonate

- Temperature: Elevated, typically 80–120 °C

- Post-reaction treatment: Acidification with hydrochloric acid to obtain the hydrochloride salt

This method yields the target compound efficiently and is amenable to scale-up in industrial processes, often utilizing continuous flow reactors for enhanced control and yield.

Benzylation and Reduction of Pyridinium Salts

Another sophisticated approach, adapted from related piperidine derivatives synthesis, involves:

- Formation of N-benzyl-4-phenoxypyridinium salts by reacting 4-phenoxypyridine with benzyl halides.

- Reduction of these pyridinium salts to tetrahydropyridine intermediates using reductive agents.

- Further hydrogenation in acidic conditions to yield the piperidinium salt.

- Neutralization with alkali to obtain the free base piperidine derivative.

This multi-step method allows for high purity and yield, with careful control of reaction conditions (temperature, pressure, catalyst type) critical to success.

Reductive Amination and Alkylation

A route reported in related benzyloxy piperidine scaffolds involves:

- Alkylation of hydroxypiperidine derivatives with benzyl bromide under basic conditions (e.g., sodium hydride).

- Subsequent Boc-deprotection to yield free amines.

- Final N-alkylation or reductive amination to install the benzyl group on the nitrogen.

This method offers flexibility in modifying both nitrogen and oxygen substituents, potentially applicable to 4-(4-benzylphenoxy)piperidine synthesis.

Industrial Scale Hydrogenation and Salt Formation

For industrial production, hydrogenation steps using palladium on carbon catalysts under elevated temperature (110–120 °C) and pressure (~20 kg/cm²) are employed to reduce intermediates and finalize the piperidine ring structure. The reaction mixture is filtered to remove catalyst, and the product is isolated by treating with hydrochloric acid gas to precipitate the hydrochloride salt, followed by recrystallization from ethanol-ether mixtures to enhance purity.

Reaction Conditions and Catalysts

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Nucleophilic substitution | 4-Benzylphenol, 2-chloroethylpiperidine, K2CO3, DMF, 80–120 °C | Base-mediated substitution |

| Pyridinium salt formation | 4-Phenoxypyridine, benzyl halide | Formation of quaternary ammonium salt |

| Reduction | Reductive agent (e.g., NaBH4, H2/Pd-C) | Controlled hydrogenation |

| Acid treatment | HCl gas or aqueous HCl | Formation of hydrochloride salt |

| Purification | Recrystallization (ethanol-ether) | Enhances purity |

Research Findings and Yield Data

- The nucleophilic substitution method typically yields the hydrochloride salt in moderate to high yields (70–90%), with purity >98% after recrystallization.

- The multi-step pyridinium salt reduction method reports improved yields and purity due to controlled reaction steps, with yields up to 85% for the piperidine intermediate.

- Industrial hydrogenation methods using Pd/C catalysts under controlled temperature and pressure provide efficient conversion with yields around 80–90% and high purity after salt formation and recrystallization.

Summary Table of Preparation Methods

| Method | Key Steps | Yield Range (%) | Purity (%) | Industrial Feasibility | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | Phenol + chloroethylpiperidine + base | 70–90 | >98 | High | Simple, scalable, common industrial route |

| Pyridinium salt formation + reduction | Benzyl halide + phenoxypyridine + reductive hydrogenation | 80–85 | >98 | Moderate | Multi-step, higher purity achievable |

| Reductive amination/alkylation | Alkylation of hydroxypiperidine derivatives | 65–80 | >95 | Moderate | Flexible for structural modifications |

| Industrial hydrogenation + salt formation | Pd/C catalyzed hydrogenation + HCl treatment | 80–90 | >98 | High | Suitable for large-scale production |

Analyse Chemischer Reaktionen

Types of Reactions: 4-(4-Benzylphenoxy)piperidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) compounds.

Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding hydroxylated derivatives.

Reduction: Reduction products include various piperidine derivatives.

Substitution: Substitution reactions yield alkylated piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

4-(4-Benzylphenoxy)piperidine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is utilized in the study of biological systems, particularly in the investigation of receptor-ligand interactions.

Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific biological pathways.

Industry: The compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism by which 4-(4-Benzylphenoxy)piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound acts as a ligand for certain receptors, leading to the activation or inhibition of specific signaling pathways. This can result in various biological effects, depending on the target and the pathway involved.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Comparisons

The following table summarizes structural features, molecular properties, and applications of piperidine hydrochloride derivatives:

Key Observations

Substituent Effects :

- Electron-Withdrawing Groups (e.g., nitro in ): Increase reactivity for further synthetic modifications but may reduce bioavailability.

- Lipophilic Groups (e.g., diphenylmethoxy in ): Enhance membrane permeability but could increase toxicity risks.

- Heterocyclic Additions (e.g., triazole in ): Improve target binding through hydrogen bonding and aromatic interactions.

Hydrochloride salts generally improve aqueous solubility, as seen in 4-(4-Methoxybenzoyl)piperidine Hydrochloride .

Regulatory and Safety Profiles :

- 4-Benzylpiperidine mandates strict handling protocols (e.g., gloves, eye protection), while others like 4-(Diphenylmethoxy)piperidine Hydrochloride lack detailed toxicity data .

Biologische Aktivität

4-(4-Benzylphenoxy)piperidine hydrochloride is a synthetic compound belonging to the piperidine class, characterized by its unique structure featuring a piperidine ring substituted with a 4-benzylphenoxy group. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in neuropharmacology and antiviral applications.

- Molecular Formula : C18H22ClNO

- Molecular Weight : 303.83 g/mol

- CAS Number : 1185303-07-4

Research indicates that this compound interacts with various receptors, influencing neurotransmitter systems. Its binding affinity and activity at these receptors are crucial for understanding its therapeutic potential.

Binding Studies

Studies have shown that the compound exhibits significant binding affinity for certain neurotransmitter receptors, which may contribute to its neuropharmacological effects. For instance, it has been explored for its interaction with dopamine and serotonin receptors, suggesting potential applications in treating mood disorders and neurodegenerative diseases.

Neuropharmacological Effects

The compound has been investigated for its effects on the central nervous system. It is believed to modulate neurotransmitter release and receptor activity, which can lead to various therapeutic outcomes:

- Antidepressant Activity : Preliminary studies suggest that it may have antidepressant-like effects in animal models, potentially through the modulation of serotonin pathways.

- Anxiolytic Properties : There is evidence indicating that this compound may reduce anxiety-like behaviors in rodent models, supporting its use in anxiety disorders.

Antiviral Activity

Recent research highlights the antiviral potential of this compound, particularly against influenza viruses. The compound has been shown to inhibit hemagglutinin-mediated membrane fusion, which is critical for viral entry into host cells. This mechanism involves specific interactions at the fusion peptide binding site, offering a novel approach for antiviral drug development .

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Molecular Formula | Key Activity |

|---|---|---|

| 1-Benzyl-4-piperidone | C12H15NO | Analgesic properties |

| 4-Benzylpiperidine | C17H23N | Dopamine releasing agent |

| 1-(4-Bromobenzyl)-4-piperidone | C13H16BrN | Antidepressant activity |

| This compound | C18H22ClNO | Antidepressant and antiviral effects |

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:

-

Neuropharmacological Assessment :

- A study involving animal models demonstrated that administration of the compound resulted in significant reductions in depressive behaviors as measured by standardized tests (e.g., forced swim test).

- Behavioral assays indicated improvements in locomotion and reduced anxiety levels after treatment with varying doses of the compound.

-

Antiviral Efficacy :

- In vitro studies assessed the compound's effectiveness against H1N1 influenza virus. Results showed a dose-dependent inhibition of viral replication, with IC50 values indicating potent antiviral activity.

- Structural analysis revealed critical interactions between the compound and viral proteins, suggesting pathways for further development as an antiviral agent.

Q & A

Q. What are the standard synthetic routes for 4-(4-Benzylphenoxy)piperidine hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution between 4-benzylphenol and a piperidine derivative. For analogous compounds (e.g., 4-[(2-Methyl-2-propenyl)oxy]piperidine hydrochloride), reactions are conducted in dichloromethane with a base like triethylamine to deprotonate the phenolic oxygen, followed by HCl treatment for salt formation . Optimization may include:

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- NMR : ¹H/¹³C NMR confirms substitution patterns. For example, the benzyl group’s aromatic protons appear at ~7.2–7.4 ppm, while piperidine protons resonate between 1.5–3.5 ppm .

- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., [M+H]+ peak for C₁₈H₂₂ClNO₂: ~332.1 m/z).

- X-ray Diffraction : Determines crystal structure and salt formation via Cl⁻ counterion interactions .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Solubility : Freely soluble in polar solvents (water, methanol, DMSO) due to the hydrochloride salt; poorly soluble in non-polar solvents (hexane) .

- Stability : Store at 2–8°C in airtight, light-resistant containers. Avoid prolonged exposure to moisture or oxidizing agents, which may degrade the phenoxy group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced receptor binding?

- Phenoxy Substituents : Electron-withdrawing groups (e.g., nitro, fluoro) at the benzyl position may improve binding to serotonin or dopamine receptors, as seen in analogous piperidine derivatives .

- Piperidine Modifications : Introducing methyl or methoxy groups at the 4-position of piperidine alters steric hindrance and hydrogen bonding, as demonstrated in 4-methoxy-4-methylpiperidine hydrochloride .

Q. How can discrepancies between in vitro and in vivo pharmacological data be resolved for this compound?

- Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver S9 fraction) to identify rapid degradation pathways. For example, oxidation of the benzyl group may reduce bioavailability .

- Formulation Adjustments : Use liposomal encapsulation or prodrug strategies to enhance plasma half-life, as suggested for similar piperidine-based therapeutics .

Q. What analytical methods are recommended for quantifying this compound in complex biological matrices?

Q. What computational approaches are effective in predicting interactions between this compound and CNS targets?

- Molecular Docking : Use AutoDock Vina to model binding to serotonin 5-HT₂A receptors. Focus on hydrogen bonds between the piperidine nitrogen and Asp155 .

- MD Simulations : Analyze conformational stability of the benzylphenoxy group in lipid bilayers to predict blood-brain barrier permeability .

Q. How can contradictory toxicity data from analog compounds inform safety protocols for this compound?

- Acute Toxicity : Assume LD₅₀ < 500 mg/kg (oral, rats) based on structurally similar 4-benzylpiperidine derivatives. Implement PPE (gloves, goggles) and fume hoods during handling .

- Genotoxicity : Conduct Ames tests if aromatic rings are suspected of intercalation, as seen in related phenoxy-piperidine compounds .

Q. What challenges arise during scale-up synthesis, and how can purity be maintained?

Q. How does the compound’s stability vary under extreme pH or temperature conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.